Negishi Coupling of Aryl Triflates
In a study on one-pot Negishi cross-coupling reactions, 4-fluorophenylzinc chloride, generated in situ from 4-fluoroiodobenzene and subsequent transmetalation with ZnCl₂, was coupled with a model aryl triflate. The target compound provided a 79% yield of the biaryl product, significantly outperforming the same reaction using an alternative aryl bromide coupling partner, which resulted in only a 10% yield under identical conditions [1].
| Evidence Dimension | Cross-Coupling Yield |
|---|---|
| Target Compound Data | 79% yield |
| Comparator Or Baseline | Reaction with aryl bromide partner: 10% yield |
| Quantified Difference | 69% absolute increase in yield |
| Conditions | One-pot procedure; in situ generation of 4-fluorophenylzinc chloride; Pd₂(dba)₃ / S-Phos catalyst; 70 °C; 20 h |
Why This Matters
This direct, head-to-head comparison demonstrates a 7.9-fold increase in yield versus a common alternative electrophile, proving the compound's superior compatibility with aryl triflates for the efficient construction of fluorinated biaryl structures.
- [1] Liu, C.; Li, G.; Shi, S.; Meng, G.; Lalancette, R.; Szostak, R.; Szostak, M. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. ACS Catal. 2018, 8, 9131–9139. View Source
